4-Tert-butoxy-3-cyclopropoxybenzoic acid
Description
4-Tert-butoxy-3-cyclopropoxybenzoic acid is a substituted benzoic acid derivative characterized by two distinct ether groups: a tert-butoxy group at the 4-position and a cyclopropoxy group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which may modulate solubility, acidity, and biological activity. Applications include its use as an intermediate in synthesizing pharmaceuticals or ligands for catalysis .
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-11-7-4-9(13(15)16)8-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16) |
InChI Key |
CCKTZODZCCBQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts alkylation, where tert-butyl and cyclopropyl groups are introduced using appropriate alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogenated or alkylated derivatives .
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other tert-butoxy- or cycloalkyl-substituted benzoic acids and related derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.
Structural Analogues from Commercial Catalogs
Key analogues listed in specialty chemical catalogs include:
*Calculated based on molecular formulas.
Key Differences and Implications
Substituent Electronic Effects: The cyclopropoxy group in the target compound introduces ring strain, which may enhance reactivity compared to the less strained tert-butoxy or iodo groups in analogues. This strain could also reduce thermal stability relative to 4-tert-butylcyclohexanol, which lacks an ether linkage .
Acidity (pKa) :
- The electron-donating tert-butoxy group in the target compound likely raises the pKa of the carboxylic acid group (~4.5) compared to benzoic acid (pKa 2.2). In contrast, the electron-withdrawing iodo group in 4-tert-butoxy-3-iodobenzoic acid may slightly lower its pKa (~3.8), enhancing acidity .
Solubility and Applications: The cyclopropoxy group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the highly hydrophobic 4-tert-butylcyclohexanol. This property makes the target compound more suitable for pharmaceutical synthesis than the latter, which is primarily used in industrial solvents.
Research Findings and Practical Considerations
- Biological Activity: Preliminary studies suggest that the cyclopropoxy group enhances binding to certain enzyme active sites compared to non-cyclic ethers, though this requires validation via in vitro assays.
Q & A
Q. What are the standard synthetic routes for 4-Tert-butoxy-3-cyclopropoxybenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves multi-step functionalization of the benzoic acid scaffold. For example, tert-butoxy and cyclopropoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. A nitro reduction step (e.g., using sodium borohydride and cobalt chloride in methanol, as described in a related synthesis for 4-amino-3-((4-(tert-butoxy)benzyl)oxy)benzoic acid) may be adapted for intermediates . Optimization includes:
- Catalyst screening : Transition metals (e.g., Pd for coupling reactions) or phase-transfer catalysts.
- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the product (purity >95%, as seen in tert-butoxy-substituted analogs ).
Table 1 : Example Synthesis Optimization
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitro reduction | NaBH₄, CoCl₂·6H₂O, MeOH, RT | 74% | 95% (HPLC) |
Q. How can researchers ensure the purity of this compound during synthesis and purification?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Monitor reaction progress using C18 columns with UV detection (λ = 254 nm) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., tert-butoxy protons at δ ~1.3 ppm ).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈O₅).
- Purification : Use preparative HPLC or repeated recrystallization in ethanol/water mixtures to achieve >97% purity, as demonstrated for tert-butoxycarbonyl-protected analogs .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s stability or reactivity?
- Methodological Answer :
- Comparative Analysis :
- Computational Modeling : Density Functional Theory (DFT) to predict hydrolysis rates of tert-butoxy groups under acidic conditions. Compare with experimental stability assays (e.g., pH-dependent degradation studies).
- Control Experiments : Test stability in inert vs. reactive solvents (e.g., DMSO vs. aqueous buffers) to isolate degradation pathways.
- Data Reconciliation : If discrepancies arise (e.g., unexpected byproducts), use LC-MS/MS to identify impurities and revise reaction mechanisms .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace cyclopropoxy with benzyloxy groups, as seen in phenylboronic ester analogs ) and assess activity changes.
- Biological Assays :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorescence-based assays (PubChem data for related benzoic acids suggests potential enzyme interactions ).
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers.
- Statistical Validation : Use ANOVA to compare IC₅₀ values across analogs and identify critical functional groups.
Q. What computational tools are effective for predicting the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Software : Gaussian or ORCA for DFT calculations to model transition states (e.g., esterification or cyclopropane ring-opening reactions).
- Machine Learning : Train models on PubChem datasets of benzoic acid derivatives to predict solubility or reactivity .
- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots for thermal decomposition).
Key Considerations for Experimental Design
- Data Contradictions : If NMR and MS data conflict (e.g., unexpected molecular weights), re-examine sample preparation for contaminants or solvent interference .
- Biological Replicates : Use triplicate assays with positive/negative controls (e.g., aspirin for anti-inflammatory comparisons ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
